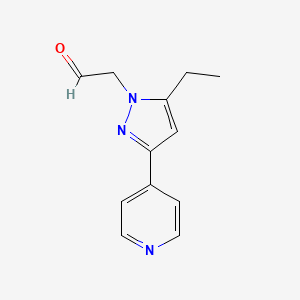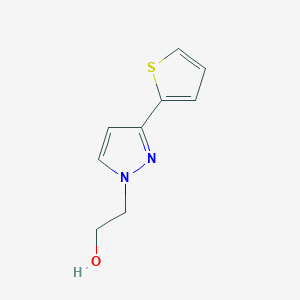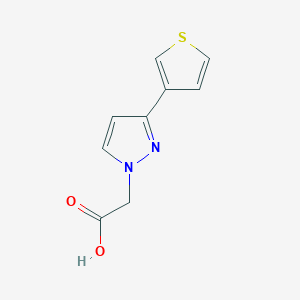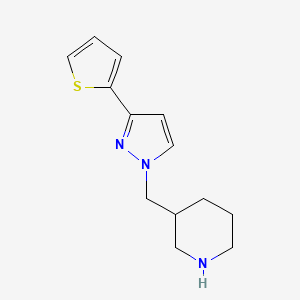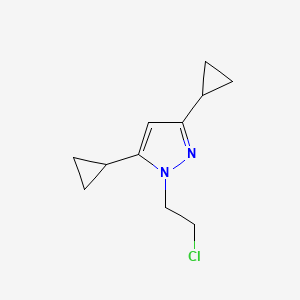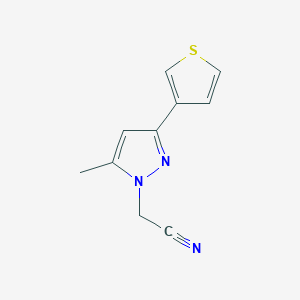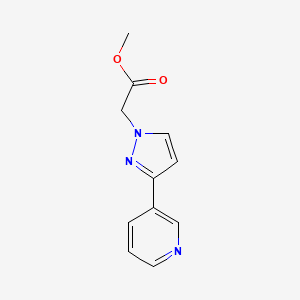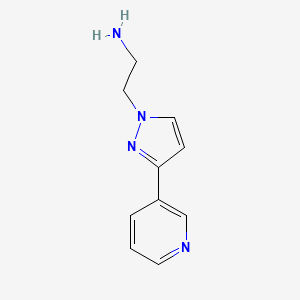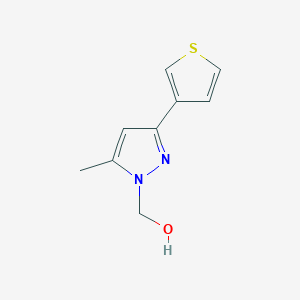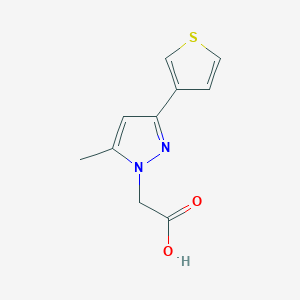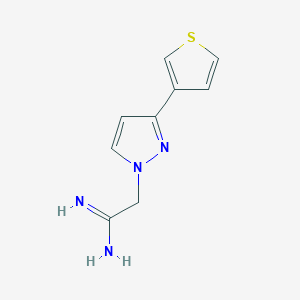
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves a two-step process. In the first step, 2-(thiophen-2-yl)acetic acid is activated by converting it into 2-(thiophen-2-yl)acetyl chloride. This is then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, with the thiophene rings being perfectly planar and twisted with respect to each other .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps. The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The scientific research applications of compounds related to 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide primarily involve their synthesis and characterization. These compounds, including those with thiophene and pyrazole moieties, have been synthesized through various reactions, demonstrating the versatility and potential for diverse applications in materials science and medicinal chemistry. For example, a study on the synthesis and characterization of a new series of hydroxy pyrazolines, derived from thiophene-containing precursors, showcased the utility of these compounds in exploring chemical properties and reactions (Parveen, Iqbal, & Azam, 2008). Additionally, the generation of a structurally diverse library from a ketonic Mannich base derived from 2-acetylthiophene highlights the potential for creating a wide range of compounds for further study and application (Roman, 2013).
Antimicrobial and Antitumor Activities
Compounds with thiophene and pyrazole moieties have shown promising antimicrobial and antitumor activities. A novel chitosan Schiff bases study incorporating heterocyclic moieties, including thiophene derivatives, demonstrated significant antimicrobial activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Hamed et al., 2020). Furthermore, thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activity, providing insights into their potential as enzyme inhibitors in therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).
Anticancer Evaluation
The anticancer activity of thiophene-pyrazole derivatives has been a subject of interest in scientific research. For instance, the synthesis of 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and their evaluation against leukemia cell lines revealed compounds with significant inhibitory concentrations, indicating their potential as leads for developing anticancer therapies (Santos et al., 2016).
Zukünftige Richtungen
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
Eigenschaften
IUPAC Name |
2-(3-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-9(11)5-13-3-1-8(12-13)7-2-4-14-6-7/h1-4,6H,5H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKVTPLMZWNSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=CSC=C2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




